Piperidine, 1-acetyl-2-ethenyl-(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

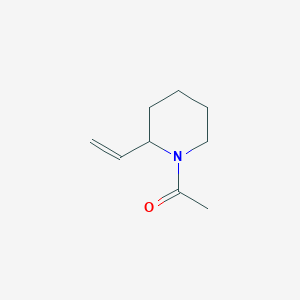

1-(2-Ethenylpiperidin-1-yl)ethanone is an organic compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with an ethenyl group and an ethanone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethenylpiperidin-1-yl)ethanone typically involves the reaction of piperidine with ethenyl-containing reagents under controlled conditions. One common method involves the alkylation of piperidine with ethenyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 1-(2-Ethenylpiperidin-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, including distillation and chromatography, ensures the removal of impurities and the isolation of the target compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Ethenylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the ethanone moiety to an alcohol.

Substitution: The ethenyl group can participate in substitution reactions with nucleophiles, leading to the formation of substituted piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Piperidine derivatives are widely recognized for their pharmacological properties. The specific compound 1-acetyl-2-ethenyl-piperidine has been explored for its potential as a therapeutic agent.

Antidepressant Activity

Research indicates that piperidine derivatives can act as serotonin receptor modulators. For instance, compounds similar to 1-acetyl-2-ethenyl-piperidine have shown promise as agonists for the 5-HT1F receptor, which is implicated in mood regulation and may provide a pathway for developing new antidepressants .

Anticancer Properties

Studies have demonstrated that piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. A notable case study highlighted the synthesis of piperidine derivatives that displayed significant activity against breast and lung cancer cells, suggesting that 1-acetyl-2-ethenyl-piperidine could be a candidate for further investigation in anticancer drug development .

Organic Synthesis Applications

Piperidine derivatives are valuable intermediates in organic synthesis. The compound is often utilized in the synthesis of more complex molecules due to its reactive functional groups.

Synthesis of Heterocyclic Compounds

The presence of the piperidine ring allows for the formation of various heterocycles through cyclization reactions. For example, 1-acetyl-2-ethenyl-piperidine can be used to create pyrimidine derivatives, which are essential in pharmaceuticals .

Catalysts in Organic Reactions

Piperidine derivatives serve as catalysts in various organic reactions, enhancing reaction rates and selectivity. Their basicity and nucleophilicity make them suitable for facilitating reactions such as acylation and alkylation processes .

Data Table: Summary of Applications

Case Study 1: Antidepressant Development

A study conducted on various piperidine derivatives revealed that modifications to the acetyl group significantly influenced their interaction with serotonin receptors. The derivative 1-acetyl-2-ethenyl-piperidine was highlighted for its promising binding affinity to the 5-HT1F receptor, suggesting potential as an antidepressant.

Case Study 2: Anticancer Research

In vitro studies showed that piperidine derivatives exhibited IC50 values below 10 µM against several cancer cell lines. This underscores the potential of 1-acetyl-2-ethenyl-piperidine in developing new anticancer therapies.

Mecanismo De Acción

The mechanism of action of 1-(2-Ethenylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The ethenyl group may enhance the compound’s reactivity and binding affinity, contributing to its overall efficacy.

Comparación Con Compuestos Similares

1-Phenyl-2-(piperidin-1-yl)ethanone: This compound features a phenyl group instead of an ethenyl group, resulting in different chemical properties and applications.

2-Chloro-1-(2-ethenylpiperidin-1-yl)ethanone:

Uniqueness: 1-(2-Ethenylpiperidin-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethenyl group enhances its reactivity in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Actividad Biológica

Piperidine, a saturated heterocyclic amine, has garnered significant interest due to its diverse biological activities. The compound 1-acetyl-2-ethenyl-piperidine (9CI) is a derivative of piperidine that exhibits various pharmacological properties. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

Overview of Biological Activities

Piperidine derivatives, including 1-acetyl-2-ethenyl-(9CI), have been investigated for their potential in several therapeutic areas:

- Antioxidant Activity : Studies have demonstrated that piperidine derivatives possess significant antioxidant properties. For instance, compounds synthesized from piperidine exhibited notable activities in assays such as DPPH radical scavenging and lipid peroxidation inhibition .

- Antimicrobial Properties : Various piperidine derivatives have shown promising antimicrobial activities against a range of pathogens. Research indicates that modifications to the piperidine structure can enhance these effects, making them suitable candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Piperidine compounds have also been evaluated for their anti-inflammatory properties. For example, certain derivatives demonstrated efficacy comparable to standard anti-inflammatory drugs in models of induced edema .

Antioxidant Potential

A study conducted by Kiasalari et al. highlighted the antioxidant capacity of modified piperidines. Their research involved synthesizing several derivatives and testing their ability to inhibit lipid peroxidation and scavenge free radicals. The results indicated that specific modifications significantly enhanced antioxidant activity:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| PCP1 | 5.6 | Antioxidant |

| PCP | 12.3 | Antioxidant |

The study concluded that structural variations play a crucial role in modulating biological activity .

Antimicrobial Activity

In another investigation, derivatives of ethyl N-aryl-2,6-dioxo-piperid-3-ene-4-carboxylates were synthesized and screened for antimicrobial efficacy. The results showed that compounds with electron-donating groups exhibited higher activity against bacterial strains compared to those with electron-withdrawing groups:

| Compound Structure | Antimicrobial Activity |

|---|---|

| Unsubstituted Phenyl | High |

| 4-Nitro Substituted | Moderate |

This suggests that the electronic nature of substituents on the piperidine ring can influence antimicrobial effectiveness .

In Silico Evaluations

Recent advancements in computational methods have allowed researchers to predict the biological activity spectra of new piperidine derivatives through in silico analysis. A study utilized SwissTargetPrediction and PASS tools to identify potential targets for new compounds derived from piperidine. The findings indicated a wide range of possible applications in treating cancers and central nervous system disorders:

Propiedades

IUPAC Name |

1-(2-ethenylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-3-9-6-4-5-7-10(9)8(2)11/h3,9H,1,4-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERRQUBTXDYAFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.